![molecular formula C17H16ClN3O B5842727 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide, also known as BZB, is a chemical compound that has been studied for its potential use in scientific research. BZB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide is not fully understood. However, it has been suggested that N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have a variety of biochemical and physiological effects. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to reduce inflammation and oxidative stress in animal models. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential therapeutic properties. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may be useful in the treatment of various diseases, including cancer. Another advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its anti-inflammatory and antioxidant properties, which may make it useful in the study of inflammation and oxidative stress.
One limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential toxicity. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to be toxic at high doses in animal models. Another limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its limited solubility, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. One direction is to further investigate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. Another direction is to study the potential therapeutic properties of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in the treatment of various diseases, including cancer. Additionally, future research could focus on developing more efficient synthesis methods for N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide and improving its solubility.
Méthodes De Synthèse
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a reducing agent. Another synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide.
Applications De Recherche Scientifique
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been studied for its potential use in scientific research as a potential therapeutic agent. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to have antitumor properties, which may make it useful in the treatment of cancer.
Propriétés
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-2-5-16(22)19-15-10-11(8-9-12(15)18)17-20-13-6-3-4-7-14(13)21-17/h3-4,6-10H,2,5H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESFPEYEJMMZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

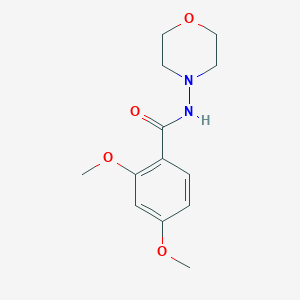
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
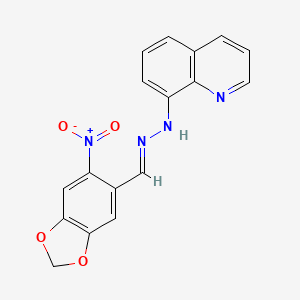
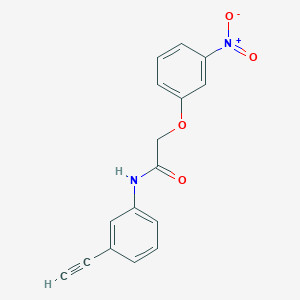
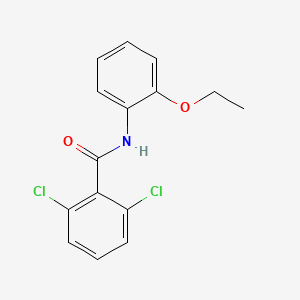
![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
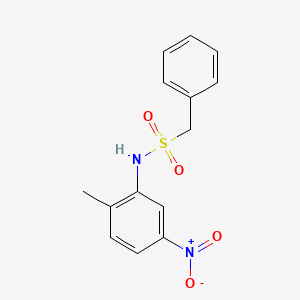
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
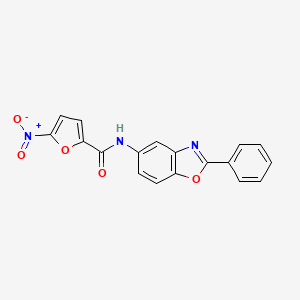
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)